(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol
Description
Properties
CAS No. |
922165-55-7 |
|---|---|
Molecular Formula |
C25H28O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C25H28O2/c26-19-25(15-7-2-8-16-25)17-22-14-13-21-11-5-6-12-23(21)24(22)27-18-20-9-3-1-4-10-20/h1,3-6,9-14,26H,2,7-8,15-19H2 |
InChI Key |
LUVSSYUPUOUYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
2-Bromo-1-(benzyloxy)naphthalene is synthesized via electrophilic bromination of 1-(benzyloxy)naphthalene using N-bromosuccinimide (NBS) in CCl₄.
Catalytic Coupling Conditions
The Heck reaction employs palladium(II) acetate (Pd(OAc)₂) and tri-o-tolylphosphine as a ligand:
$$ \text{2-Bromo-1-(benzyloxy)naphthalene} + \text{Cyclohexenylmethanol} \xrightarrow{\text{Pd(OAc)}_2} \text{(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol} $$
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Tri-o-tolylphosphine (10 mol%) |
| Base | Diisopropylethylamine |
| Solvent | Acetonitrile |
| Temperature | 90°C |
| Duration | 21 hours |
| Yield | 58% |
Hydrogenation for Saturation and Functional Group Reduction
Unsaturated intermediates are hydrogenated to achieve the final cyclohexane structure.
Catalytic Hydrogenation
A cyclohexenyl precursor is subjected to hydrogen gas (H₂) in the presence of rhodium tris(triphenylphosphine)chloride:
$$ \text{Cyclohexenyl intermediate} + \text{H}_2 \xrightarrow{\text{Rh catalyst}} \text{(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol} $$
Conditions :
Transfer Hydrogenation
Ammonium formate serves as a hydrogen donor with palladium hydroxide on carbon (Pd(OH)₂/C):
Protective Group Strategies
The methanol hydroxyl group is protected during reactive steps to prevent undesired side reactions.
Benzyl Ether Protection
Methanol reacts with benzyl bromide in the presence of NaH:
$$ \text{ROH} + \text{BnBr} \xrightarrow{\text{NaH}} \text{ROBn} $$
Deprotection : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group.
tert-Butyldimethylsilyl (TBS) Protection
TBSCl imidazole in DMF protects the hydroxyl group at room temperature. Deprotection uses tetrabutylammonium fluoride (TBAF).
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and complexity:
| Method | Yield (%) | Scalability | Complexity | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 65 | Moderate | Low | Minimal catalyst use |
| Heck Reaction | 58 | Low | High | Direct coupling |
| Hydrogenation | 72 | High | Moderate | High stereoselectivity |
Analytical Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) : δ 7.85–7.25 (m, naphthalene protons), 5.15 (s, benzyloxy CH₂), 3.55 (t, methanol CH₂OH).
- ¹³C NMR : 138.2 (C-O benzyl), 126.5–128.9 (naphthalene carbons).
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Optimization Opportunities
- Coupling Efficiency : Palladium catalyst loading reduction via ligand optimization.
- Stereochemical Control : Asymmetric hydrogenation to access enantiomerically pure forms.
- Solvent Sustainability : Replacement of DMF with biodegradable solvents.
Chemical Reactions Analysis
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents such as sodium hydroxide (NaOH) or other nucleophiles to replace the benzyloxy group with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acids, while reduction may produce cyclohexylmethanol derivatives.
Scientific Research Applications
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and naphthalene moieties may facilitate binding to hydrophobic pockets within proteins, while the cyclohexylmethanol group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Etherification Reactions
The compound’s secondary alcohol group (cyclohexylmethanol) can be compared to analogous alcohols in etherification reactions. For instance:
However, its naphthalene system could enhance π-stacking interactions, improving selectivity in heterogeneous catalysis .
Structural and Crystallographic Features
X-ray studies of naphthalene derivatives highlight key structural differences:
Target Compound :
Physicochemical Properties
Compared to simpler alcohols:
| Property | Target Compound | Naphthalen-1-ylmethanol | Diphenylmethanol |
|---|---|---|---|
| Molecular Weight | ~400 (estimated) | 158.23 | 184.24 |
| LogP (Predicted) | High (aromatic + benzyloxy) | 2.1 (experimental) | 3.5 (experimental) |
| Hydrogen-Bond Capacity | 2 donors (OH, ether O) | 1 donor (OH) | 1 donor (OH) |
| Boiling Point | >300°C (estimated) | 285°C | 298°C |
The benzyloxy group increases hydrophobicity (higher LogP) compared to hydroxylated analogs like naphthalen-1-ylmethanol .
Biological Activity
The compound (1-{[1-(benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol , a derivative featuring a benzyloxy naphthalene moiety, has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure showcases a cyclohexyl group linked to a naphthalene ring through a benzyloxy functional group. The presence of these moieties may influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzyloxy group : This may involve electrophilic aromatic substitution reactions.
- Cyclohexyl modification : Utilizing cyclohexyl derivatives to achieve the desired structural configuration.
A detailed synthetic pathway is essential for understanding the relationship between structure and activity.
Research indicates that compounds with similar structures often exhibit activity through:
- Inhibition of specific enzymes : Such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
- Interaction with cellular receptors : Potentially affecting pathways involved in neuroleptic and antipsychotic effects.
Case Studies
- Neuroleptic Activity : A study on similar benzamide derivatives showed enhanced neuroleptic activity when a benzyl group was introduced. The compound exhibited significant activity against apomorphine-induced stereotyped behavior in animal models, suggesting potential utility in treating psychosis .
- Comparative Evaluation : In vitro studies have shown that derivatives of narciclasine, closely related to our compound, demonstrated variable biological activities based on structural modifications. For instance, introducing lipophilic substituents increased binding affinity to target sites .
Comparative Data Table
Research Findings
Recent studies have highlighted that the introduction of specific substituents can significantly alter the biological profile of naphthalene derivatives. For example:
- Compounds with bulky groups at certain positions show enhanced binding to target proteins involved in neurotransmission.
- The structural flexibility provided by the cyclohexyl group may facilitate better interaction with lipid membranes, enhancing bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
